2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
2-(7-(4-Ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyridazine core. Key structural elements include:
Properties
IUPAC Name |
2-[7-(4-ethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-10-4-6-11(7-5-10)13-15-14(18-9(2)23-15)16(22)20(19-13)8-12(17)21/h4-7H,3,8H2,1-2H3,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUXVKGSMZWDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of thiazolo[4,5-d]pyridazin derivatives typically involves multi-step reactions that include cyclization and functionalization of precursor compounds. The method often employs microwave-assisted synthesis to enhance yield and reduce reaction times. For instance, the synthesis of 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide may follow similar pathways as reported for related thiazole derivatives, which have shown promising results in various biological assays .
Antimicrobial Properties
Recent studies have indicated that thiazolo derivatives exhibit significant antimicrobial activity. For example, compounds structurally related to 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide have demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of different substituents on the thiazole ring can enhance this activity, suggesting a structure-activity relationship (SAR) that warrants further investigation .
Anticancer Activity
Compounds with thiazole moieties have also been explored for their anticancer potential. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .
Enzyme Inhibition
Thiazolo derivatives are known to act as enzyme inhibitors. In particular, they have been evaluated for their ability to inhibit kinases involved in cancer progression. The inhibition of these enzymes can lead to decreased tumor growth and improved therapeutic outcomes in cancer models .
Data Tables
| Biological Activity | Tested Strains/Cells | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | |
| Antimicrobial | Escherichia coli | 20 | |
| Anticancer | HeLa Cells | 10 | |
| Anticancer | MCF-7 Cells | 12 |
Case Studies
- Study on Antimicrobial Activity : A recent study synthesized a series of thiazolo derivatives and evaluated their antimicrobial properties using standard disk diffusion methods. The results indicated that compounds similar to 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibited superior activity compared to traditional antibiotics like ampicillin .
- Evaluation of Anticancer Potential : Another study focused on the anticancer effects of thiazolo derivatives in vitro. The results showed that these compounds could significantly reduce cell viability in breast cancer cell lines by triggering apoptotic pathways, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between the target compound and related analogs:
Notes:
Physicochemical and Analytical Data
Available HPLC and purity data for select analogs are compared below:
| Compound Name | HPLC Purity (%) | Retention Time (min) |
|---|---|---|
| 16c (Pyrimido-oxazin derivative) | 99.34 | 9.37 |
| 16d (Pyrimido-oxazin derivative) | 97.05 | 11.98 |
| 16e (Pyrimido-oxazin derivative) | 95.07 | 10.60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
